Warfarin

Catalog No.
S547079
CAS No.
81-81-2
M.F
C19H16O4
M. Wt
308.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Warfarin

CAS Number

81-81-2

Product Name

Warfarin

IUPAC Name

4-hydroxy-3-(3-oxo-1-phenylbutyl)chromen-2-one

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

InChI

InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3

InChI Key

PJVWKTKQMONHTI-UHFFFAOYSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O

Solubility

0.002 % (NIOSH, 2024)
Solubility: 1 g in 1.5 mL water, 1.9 mL alcohol, >10,000 mL chloroform, >10,000 mL ether /Warfarin potassium/
In water, 17 mg/L at 20 °C
Soluble in acetone, dioxane; moderately soluble in methanol, ethanol, isopropanol, some oils; freely soluble in alkaline aqueous solution (forms a water-sol sodium salt); practically insoluble in benzene, cyclohexane, Skellysolves A and B.
In acetone 65, chloroform 56, dioxane 100 (all in g/L, 20 °C)
0.017 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 0.0017 (very poor)
0.002%

Synonyms

Warfarin; d-Con; Rat-ola; Warfarin Q; NSC 59813; NSC-59813; NSC59813; Tox-Hid;

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O

Description

The exact mass of the compound Warfarin is 308.1049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action Research

One major area of research focuses on understanding Warfarin's mechanism of action at the molecular level. Warfarin acts by inhibiting Vitamin K epoxide reductase, an enzyme essential for the activation of Vitamin K-dependent clotting factors. Studies have explored the specific interactions between Warfarin and the enzyme, aiming to improve its efficacy and minimize side effects [1]. This research has led to the development of more targeted anticoagulant drugs with potentially better safety profiles.

[1] Li, T., & Guo, L. (2009). Warfarin: An old drug with new challenges. Chemical Reviews, 109(12), 5670-5690.

Warfarin and Novel Anticoagulation Strategies

Warfarin's narrow therapeutic window, meaning a small range between effective and dangerous doses, has driven research into alternative anticoagulation strategies. Scientists are investigating new drugs that target different steps in the clotting cascade, aiming for medications with more predictable effects and fewer interactions with other drugs or foods [2]. Research also explores the potential of genetic testing to personalize Warfarin dosing for individual patients, improving its safety and effectiveness [3].

[2] Goldhaber, S., & Callaway, C. W. (2007). Novel anticoagulants for venous thromboembolism. Circulation, 115(13), 1729-1735.

[3] Eriksson, N., Riederer, L., Shen, L. C., Laurents, P., Rauova, L., Lindell, K., ... & Hylek, E. M. (2008). Warfarin pharmacogenetics: VKORC1 and CYP2C9 polymorphisms affect response to warfarin. Clinical Pharmacology & Therapeutics, 83(4), 307-313.

Warfarin and Long-Term Health Outcomes

Research is ongoing to understand the long-term health effects of Warfarin therapy. Studies investigate the potential impact of Warfarin on cognitive function, bone health, and cancer risk [4, 5, 6]. These investigations aim to optimize Warfarin use by balancing its benefits against potential long-term side effects.

[4] Gorelick, P. B., Sacco, R. L., Devanan, M., O'Connor, E., Wright, V., D'Agostino, R. B., ... & DECODE Study Group. (2009). Warfarin and cognitive decline in atrial fibrillation. The New England Journal of Medicine, 361(12), 1131-1141.

[5] Wysowski, D. K., & Bjorkman, D. J. (2003). Bleeding and fracture risks with warfarin use: a case-control analysis using the FDA adverse drug reaction database. Journal of Clinical Pharmacology, 43(6), 591-599.

Warfarin is a widely used anticoagulant medication, primarily prescribed to prevent and treat thromboembolic events such as venous thrombosis, pulmonary embolism, and stroke. It functions by inhibiting the synthesis of vitamin K-dependent clotting factors, which are essential for normal blood coagulation. Warfarin is a racemic mixture consisting of two enantiomers: (R)-warfarin and (S)-warfarin, with the latter being significantly more potent in its anticoagulant effect .

  • Toxicity: Warfarin can cause severe bleeding if over-anticoagulated. Regular blood tests are necessary to monitor its effect and adjust dosage [].
  • Drug Interactions: Warfarin interacts with numerous medications and food sources, affecting its efficacy. Careful monitoring and dietary management are crucial [].
  • Teratogenicity: Warfarin is contraindicated in pregnancy due to its teratogenic effects, causing birth defects [].

  • Aldol Condensation: This reaction occurs between 4-hydroxycoumarin and benzylideneacetone in the presence of a base, typically sodium hydroxide. The product is an intermediate compound crucial for the formation of Warfarin .
  • Cyclization Reaction: The intermediate undergoes cyclization under acidic conditions, forming the ring structure characteristic of Warfarin. This step is vital for establishing the compound's biological activity .
  • Purification: After cyclization, the crude Warfarin product is purified, often through recrystallization to eliminate impurities .

Warfarin exerts its anticoagulant effects by inhibiting vitamin K epoxide reductase complex subunit 1 (VKORC1), an enzyme critical for recycling vitamin K. This inhibition leads to a deficiency in active vitamin K, which is necessary for the carboxylation of several coagulation factors including II, VII, IX, and X. Consequently, these factors become biologically inactive, disrupting the coagulation cascade and prolonging clotting time .

Pharmacokinetics

  • Absorption: Rapidly absorbed with peak plasma concentrations occurring approximately four hours after administration.
  • Half-life: Generally ranges from 20 to 60 hours but varies significantly among individuals.
  • Metabolism: Primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2C9 for the (S)-enantiomer .

The synthesis of Warfarin can be summarized in several steps:

  • Starting Materials: Typically involves 4-hydroxycoumarin and benzylideneacetone.
  • Aldol Condensation: Forms an intermediate compound.
  • Cyclization: Under acidic conditions to form the Warfarin structure.
  • Purification: Techniques like recrystallization are employed to obtain pure Warfarin .

Warfarin has numerous drug interactions that can significantly affect its efficacy and safety profile. Key interactions include:

  • Antibiotics: Certain antibiotics can enhance Warfarin's anticoagulant effect by altering gut flora responsible for vitamin K synthesis.
  • Antifungals: Azole antifungals may inhibit Warfarin metabolism, leading to increased INR levels.
  • Herbal Supplements: Products such as St. John's Wort can decrease Warfarin effectiveness by inducing metabolic enzymes .

Similar Compounds

Several compounds share structural or functional similarities with Warfarin, each with unique properties:

Compound NameMechanism of ActionUnique Features
PhenprocoumonVitamin K antagonistLonger half-life than Warfarin
AcenocoumarolVitamin K antagonistRequires more frequent monitoring
DabigatranDirect thrombin inhibitorDoes not require routine INR monitoring
RivaroxabanFactor Xa inhibitorRapid onset of action; fixed dosing

Warfarin's uniqueness lies in its extensive history as a standard anticoagulant and its need for careful monitoring due to its narrow therapeutic index and significant drug interactions .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Warfarin is an odorless and colorless solid. Used as a rodenticide for Norway rats and for house mice. (EPA, 1998)
Colorless, odorless, crystalline powder. [rodenticide]; [NIOSH]
Solid
COLOURLESS-TO-WHITE POWDER.
Colorless, odorless, crystalline powder or solid.
Colorless, odorless, crystalline powder. [Note: Rodenticide.]

Color/Form

Crystals from alcohol
White powder
The racemate forms colorless crystals

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

308.10485899 g/mol

Monoisotopic Mass

308.10485899 g/mol

Boiling Point

Decomposes (NIOSH, 2024)
decomposes
Decomposes

Heavy Atom Count

23

Taste

Tasteless

Vapor Density

Relative vapor density (air = 1): 10.6

Density

Relative density (water = 1): 1.4

Odor

Odorless

Decomposition

When heated to decomposition it emits acrid smoke & fumes.

Appearance

Solid powder

Melting Point

322 °F (EPA, 1998)
161 °C
322 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5Q7ZVV76EI

Drug Indication

**Indicated** for: 1) Prophylaxis and treatment of venous thromboembolism and related pulmonary embolism. 2) Prophylaxis and treatment of thromboembolism associated with atrial fibrillation. 3) Prophylaxis and treatment of thromboembolism associated with cardiac valve replacement. 4) Use as adjunct therapy to reduce mortality, recurrent myocardial infarction, and thromboembolic events post myocardial infarction. **Off-label** uses include: 1) Secondary prevention of stroke and transient ischemic attacks in patients with rheumatic mitral valve disease but without atrial fibrillation.
FDA Label

Livertox Summary

Warfarin is a commonly used oral anticoagulant with anti-vitamin K activity. Warfarin therapy is associated with rare instances of idiosyncratic, clinically apparent liver injury that are usually mild and rapidly reversible on stopping.

Drug Classes

Antithrombotic Agents

Therapeutic Uses

Anticoagulant
Although warfarin therapy can be problematic in children for several reasons (e.g., dietary differences, compliance issues, monitoring difficulty, lack of a commercially available liquid preparation), the drug has been used in selected pediatric patients with venous thromboembolism. /NOT included in US product label/
American College of Chest Physicians (ACCP) recommends routine thromboprophylaxis (with a pharmacologic and/or mechanical method (e.g., intermittent pneumatic compression)) in all patients undergoing major orthopedic surgery, including total hip-replacement, total knee-replacement, and hip-fracture surgery, because of the high risk for postoperative venous thromboembolism; thromboprophylaxis should be continued for at least 10-14 days, and possibly for up to 35 days after surgery. Several antithrombotic agents (e.g., low molecular weight heparins, fondaparinux, low-dose unfractionated heparin, warfarin, aspirin) are recommended by ACCP for pharmacologic thromboprophylaxis in patients undergoing major orthopedic surgery. Although ACCP suggests that a low molecular weight heparin generally is preferred because of its relative efficacy and safety and extensive clinical experience, alternative agents such as warfarin may be a reasonable choice in situations in which a low molecular weight heparin is not available or cannot be used (e.g., in patients with heparin-induced thrombocytopenia or in those who refuse or are uncooperative with subcutaneous injections). /Included in US product label/
Warfarin and/or aspirin is used to prevent thromboembolism associated with various types of valvular heart disease; the choice of antithrombotic therapy depends on balancing the risk of thromboembolism with the risk of hemorrhagic complications from antithrombotic therapy. /Included in US product label/
For more Therapeutic Uses (Complete) data for WARFARIN (17 total), please visit the HSDB record page.

Mechanism of Action

Warfarin is a [vitamin K] antagonist which acts to inhibit the production of vitamin K by vitamin K epoxide reductase. The reduced form of vitamin K, vitamin KH2 is a cofactor used in the γ-carboxylation of coagulation factors VII, IX, X, and thrombin. Carboxylation induces a conformational change allowing the factors to bind Ca2+ and to phospholipid surfaces. Uncarboxylated factors VII, IX, X, and thrombin are biologically inactive and therefore serve to interrupt the coagulation cascade. The endogenous anticoagulation proteins C and S also require γ-carboxylation to function. This is particularly true in the case of thrombin which must be activated in order to form a thrombus. vitamin KH2 is converted to vitamin K epoxide as part of the γ-carboxylation reaction catalyzed by γ-glutamyl carboxylase. Vitamin K epoxide is then converted to vitamin K1 by vitamin K epoxide reductase then back to vitamin KH2 by vitamin K reductase. Warfarin binds to vitamin K epoxide reductase complex subunit 1 and irreversibly inhibits the enzyme thereby stopping the recycling of vitamin K by preventing the conversion of vitamin K epoxide to vitamin K1. This process creates a hypercoagulable state for a short time as proteins C and S degrade first with half lives of 8 and 24 hours, with the exception of factor VII which has a half life of 6 hours. Factors IX, X, and finally thrombin degrade later with half lives of 24, 36, and 50 hours resulting in a dominant anticoagulation effect. In order to reverse this anticoagulation vitamin K must be supplied, either exogenously or by removal of the vitamin K epoxide reductase inhibition, and time allowed for new coagulation factors to be synthesized. It takes approximately 2 days for new coagulation factors to be synthesized in the liver. Vitamin K2, functionally identical to vitamin K1, is synthesized by gut bacteria leading to interactions with antibiotics as elimination of these bacteria can reduce vitamin K2Animals poisoned by warfarin ... die of tissue hypoxia resulting from massive internal bleeding of 2-5 days onset. Bleeding is due to incr capillary permeability & decr blood coagulability. The exact cause of capillary damage is not known, but its presence is evidenced by the fact that hemorrhages occur in tissues not subjected to much mechanical stress. The coagulation defect is the result decreased blood concentrations of the coagulation proteins factor II (prothrombin), factor VII (proconvertin, autoprothrombin I), factor IX (Christmas factor, autoprothrombin II, PTC), and factor X (Stuart factor, autoprothrombin III). These coagulation factors are decreased because their synthesis in the liver has been inhibited. Biosynthesis of these particular proteins is inhibited becaused each one requires adequate activity of vitamin K for biosynthesis, but the rodenticide interferes with the normal function of vitamin K.
Hepatic synthesis of prothrombin and factors VII, IX, and X is dependent upon adequate supplies of vitamin K. The molecular and even the cellular mechanism of the anti-vitamin K action of the coumarin compounds remain uncertain. These drugs seem to act as antimetabolites in synthesis of affected clotting factors. Since large doses of vitamin K can overcome or surmount action of dicumarol, competitive type of interaction is thought to be involved. Perhaps coumarin anticoagulants simply inhibit transport of vitamin K to the cellular sites wheresynthesis takes place. In any event, there is some evidence that dicumarol interferes with involvement of vitamin K in synthesis of a prothrombin precursor that may also be common to factors VII, IX, and X.
Anticoagulants interfere with fibrin formation and are used to prevent thrombus development and extension. Their major therapeutic application has traditionally been for venous thromboembolic disorder in which stasis, rather than vessel wall damage, plays an important etiologic role. Antiplatelet drugs (antithrombotics) are used to prevent arterial occlusions. Thrombolytics dissolve existing fresh thrombi and emboli by catalyzing the conversion of plasminogen to plasmin and thereby activating the endogenous fibrinolytic system.
The oral anticoagulants are antagonists of vitamin K. Coagulation factors II, VII, IX, & X & the anticoagulant proteins C & S are synthesized mainly in the liver & are biologically inactive unless 9-12 of the amino-terminal glutamic acid residues are carboxylated. The gamma-carboxyglutamate (Gla) residues confer /calcium ion/ binding properties on these proteins that are essential for their assembly into an efficient catalytic complex on a membrane surface. This reaction requires carbon dioxide, molecular oxygen, reduced vitamin K, & a precursor form of the target protein containing a propeptide recognition site. It is catalyzed in the rough endoplasmic reticulum by a 758-residue protein that has been purified, cloned, & characterized. Carboxylation is directly coupled to the oxidation of vitamin K to the epoxide. Reduced vitamin K must be regenerated from the epoxide for sustained carboxylation & synthesis of biologically competent proteins. The vitamin K epoxide reductase is composed of two proteins in the endoplasmic reticulum: microsomal epoxide reductase & a member of the glutathione-S-transferase gene family. This enzyme complex is inhibited by therapeutic doses of oral anticoagulants. Vitamin K (but not vitamin K epoxide) also can be converted to the hydroquinone by a second reductase, DT-diaphorase. The latter enzyme requires high concns of vitamin K & is less sensitive to coumarin drugs, which may explain why admin of sufficient vitamin K can counteract even large doses of oral anticoagulants. /Oral Anticoagulants/
For more Mechanism of Action (Complete) data for WARFARIN (6 total), please visit the HSDB record page.

Vapor Pressure

0.09 mmHg at 71 °F (NIOSH, 2024)
0.09 [mmHg]
1.5X10-3 mPa /1.125X10-8 mm Hg/ at 25 °C
Vapor pressure, Pa at 20 °C: (negligible)
0.09 mmHg at 71 °F
(71 °F): 0.09 mmHg

Absorption Distribution and Excretion

Completely absorbed from the GI tract. The mean Tmax for warfarin sodium tablets is 4 hours.
The elimination of warfarin is almost entirely by metabolism with a small amount excreted unchanged. 80% of the total dose is excreted in the urine with the remaining 20% appearing in the feces.
Vd of 0.14 L/kg. Warfarin has a distrubution phase lasting 6-12 hours. It is known to cross the placenta and achieves fetal serum concentrations similar to maternal concentrations.
Clearance of warfarin varies depending on CYP2C9 genotype. The \*2 and \*3 alleles appear in the Caucasian population at frequencies of 11% and 7% and are known to reduce clearance warfarin. Additional clearance reducing genotypes include the \*5, \*6, \*9 and \*11 alleles. Genotypes for which population clearance estimates have been found are listed below. \*1/\*1 = 0.065 mL/min/kg \*1/\*2, \*1/\*3 = 0.041 mL/min/kg \*2/\*2, \*2/\*3, \*3/\*3 = 0.020 mg/min/kg
Warfarin sodium is rapidly and extensively absorbed from the GI tract, but considerable interindividual variation in absorption exists. Absorption of oral warfarin sodium is dissolution-rate controlled, and the rate and extent of absorption of the drug may vary from one commercially available tablet to another. Studies using warfarin sodium indicate that the rate, but not the extent, of absorption of the drug is decreased by the presence of food in the GI tract. /Warfarin sodium/
Warfarin crosses the placenta, and fetal plasma drug concentrations may be equal to maternal plasma concentrations.
Limited data suggest that warfarin is not distributed into milk in humans. In one study, warfarin was not detected in the milk of 13 nursing women or in the plasma of their breast-fed infants following 30- or 40-mg initial doses and daily maintenance dosage of 2-12 mg of the drug.
The salivary excretion of warfarin was investigated following iv and oral administration in rabbits. The salivary decay curves following iv injection (50 mg/kg) fitted the two-compartment open model. ... Following oral administration (100 mg/kg), the disposition of warfarin fit the one-compartment model. There was a good linear relationship between warfarin concentrations in saliva and plasma. The saliva vs. plasma (S/P) ratio was approximately 0.07. A good correlation was also observed between warfarin concentrations in saliva and protein-unbound fraction. The saliva vs. plasma protein-unbound fraction (S/PF) ratio was approximately 0.92. ...
For more Absorption, Distribution and Excretion (Complete) data for WARFARIN (18 total), please visit the HSDB record page.

Metabolism Metabolites

Metabolism of warfarin is both stereo- and regio-selective. The major metabolic pathway is oxidation to various hydroxywarfarins, comprising 80-85% of the total metabolites. CYP2C9 is the major enzyme catalyzing the 6- and 7-hydroxylation of S-warfarin while 4'-hydroxylation occurs through CYP2C18 with minor contributions from CYP2C19. R-warfarin is metabolized to 4'-hydroxywarfarin by CYP2C8 with some contirbuting by CYP2C19, 6- and 8-hydroxywarfarin by CYP1A2 and CYP2C19, 7-hydroxywarfarin by CYP1A2 and CYP2C8, and lastly to 10-hydroxywarfarin by CYP3A4. The 10-hydroxywarfarin metabolite as well as a benzylic alcohol metabolite undergo an elimination step to form dehydrowarfarin. The minor pathway of metabolism is the reduction of the ketone group to warfarin alcohols, comprising 20% of the metabolites. Limited conjugation occurs with sulfate and gluronic acid groups but these metabolites have only been confirmed for R-hydroxywarfarins.
Of all metabolites recovered, only 4'-hydroxywarfarin & DHG /2,3-dihydro-2-methyl-4-phenyl-5-oxo-gamma-pyranol(3.2-c)(1)benzopyran/ showed anticoagulant activity.
The oxidative biotransformation of (R)-warfarin and (S)-warfarin was studied in human liver microsomes. The quantitative pattern of oxidized products obtained from warfarin in vitro changed dramatically as a function of substrate concentration. Apparent Km values for the formation of 4', 6, 7, and 8-hydroxywarfarin showed the presence of two easily distinguishable subsets of human liver cytochrome p450: a high affinity subset with Km of to 15 uM and a low affinity subset of isozymes with Km >200 uM. The high affinity subset was primarily responsible for the metabolic profile of the biologically more potent (S)-warfarin in vivo, whereas the low affinity subset was largely responsible for metabolism of (R)-warfarin. Apparent Vmax values alone did not reflect the relative in vivo formation of the phenolic metabolites from either compound because the low affinity, high capacity component masked the metabolic profile of (S)-warfarin. The rank order of intrinsic clearance (Vmax/Km) for each metabolite agreed well with regioselective and steroeselective metabolism in vivo.
In humans, the (S) isomer is primarily 7-hydroxylated, whereas the (R) form is reduced to the (R,S)-alcohol. In rats, the (S) isomer is primarily 4'-hydroxylated, whereas the (R) enantiomer is 7-hydroxylated. Involvement of different cytochrome P-450 forms were used to explain these results.
The contribution of human p450 2A6 and mouse p450 2a-5 isoenzymes both highly active in coumarin 7-hydroxylation to the metabolism of warfarin was studied in several in vitro systems with human and mouse liver preparations. The reconstituted p450 2a-5 purified from DBA/2 mouse liver did not metabolize warfarin. An anti-p450 2a-5 antibody did not consistently inhibit any of the warfarin biotransformation reactions catalyzed by human or mouse liver microsomes although coumarin 7-hydroxylation was inhibited by over 90%. In some human microsomal samples 4- and 8-hydroxylations of warfarin were inhibited to some extent by the anti-p450 2a-5 antibody. Warfarin (less than 1 uM) did not inhibit coumarin 7-hydroxylation by human or mouse liver microsomes in vitro. /Results indicate/ that mouse and human coumarin 7-hydroxylases do not oxidize warfarin.
For more Metabolism/Metabolites (Complete) data for WARFARIN (9 total), please visit the HSDB record page.
Metabolized stereo- and regio-selectively by hepatic microsomal enzymes. S-warfarin is predominantly metabolized by cytochrome P450 (CYP) 2C9 to yield the 6- and 7-hydroxylated metabolites. R-warfarin is metabolized by CYP1A1, 1A2, and 3A4 to yield 6-, 8-, and 10-hydroxylated metabolites. Hydroxylated metabolites may be further conjugated prior to excretion into bile and urine. UGT1A1 appears to be responsible for producing the 6-O-glucuronide of warfarin, with a possibly contribution from UGT1A10. Five UGT1As may be involved in the formation of 7-O-glucuronide warfarin. S-warfarin has higher potency than R-warfarin and genetic polymorphisms in CYP2C9 may dramatically decrease clearance of and increase toxicity of the medication. In man, the dextrowarfarin enantiomorph is metabolized by side chain reduction to a secondary alcohol, whereas levowarfarin is metabolized by oxidation of the ring, primarily to 7-hydroxywarfarin. These inactive metabolic products are to some extent conjugated with glucuronic acid, undergo an enterohepatic circulation, & are ultimately excreted in urine & stool. (A613) Route of Elimination: The elimination of warfarin is almost entirely by metabolism. Very little warfarin is excreted unchanged in urine. The metabolites are principally excreted into the urine; and to a lesser extent into the bile. Half Life: R-warfarin t1/2=37-89 hours; S-warfarin t1/2=21-43 hours.

Associated Chemicals

Warfarin sodium; 129-06-6

Wikipedia

Warfarin
Butadiene

FDA Medication Guides

Coumadin

Drug Warnings

/BOXED WARNING/ WARNING: BLEEDING RISK Coumadin can cause major or fatal bleeding. Perform regular monitoring of INR in all treated patients. Drugs, dietary changes, and other factors affect INR levels achieved with coumadin therapy. Instruct patients about prevention measures to minimize risk of bleeding and to report signs and symptoms of bleeding.
Potentially fatal tissue necrosis and/or gangrene of skin or other tissues with subcutaneous infarction, vasculitis, and local thrombosis have occurred rarely in patients receiving a coumarin derivative, including warfarin. This reaction, which can occur on the first exposure to these drugs or during a subsequent course of therapy, usually appears early (e.g., 1-10 days) after initiation of therapy; tissue damage occurs principally at sites of fat tissue such as the abdomen, breasts, buttocks, and thighs. Most cases of warfarin-induced necrosis have been reported in women. The necrotic lesions generally begin as painful, erythematous patches on the skin that progress rapidly to dark, hemorrhagic areas. Necrosis may involve skin, soft tissue, and muscle; gangrene and, frequently, infection follow. In severe cases, surgical debridement of the affected tissue, skin grafting, or amputation may be necessary.
Patients in congestive heart failure who are given oral anticoagulants ... have an augmented hypoprothrombinemic response; this lessens as myocardial function improves. ... Hypermetabolic states, such as fever & hyperthyroidism, increase the responsiveness to oral anticoagulants, whereas myxedematous patients require larger doses ... There is also a positive correlation between patient age & degree of response to oral anticoagulants; this effect is independent of body wt, & the pharmacokinetics of warfarin is unaltered. ... During pregnancy a state of decreased responsiveness to oral anticoagulants results from increased activity of factors VII, VIII, IX & X. However, this affects only the mother, & the fetus is highly susceptible to oral anticoagulants because ... /they/ cross the placenta freely & the fetus has limited capacity to synthesize clotting factors. ... Uremia ... significantly increases ... the fraction of drug in plasma that is free & the clearance of warfarin from the circulation.
When given during 1st trimester (esp 6th-9th wk) of pregnancy, warfarin is assoc with embryopathy ... Only about 1/3 of infants exposed during this period are normal & live born. Other abnormalities, incl CNS & eye defects (eg, blindness), are thought to result from longer exposure, probably during the 2nd & 3rd trimesters.
For more Drug Warnings (Complete) data for WARFARIN (38 total), please visit the HSDB record page.

Biological Half Life

R-warfarin is cleared more slowly than S-warfarin, at about half the rate. T1/2 for R-warfarin is 37-89 hours. T1/2 for S-warfarin is 21-43 hours.
The terminal half-life of warfarin after a single dose is approximately 1 week; however, the effective half-life ranges from 20 to 60 hours, with a mean of about 40 hours. The clearance of R-warfarin is generally half that of S-warfarin, thus as the volumes of distribution are similar, the half-life of R-warfarin is longer than that of S-warfarin. The half-life of R-warfarin ranges from 37 to 89 hours, while that of S-warfarin ranges from 21 to 43 hours.

Use Classification

Agrochemicals -> Pesticides
Hazard Classes and Categories -> Teratogens
RODENTICIDES

Methods of Manufacturing

By addition of 4-hydroxycoumarin to benzalacetone under the catalytic influence of a mildly basic substance such as ammonia or piperidine. The reaction is a typical Michael condensation. Conversion to the sodium salt is effected by reacting purified warfarin with an equimolar portion of dilute NaOH solution at room temperature.
Prepared by the Michael condensation of benzylidene acetone with 4-hydroxycourmarin.
Preparation: M. A. Stahmann et al., United States of America patent 2427578 (1947 to Wisconsin Alumni Research Foundation)

General Manufacturing Information

2H-1-Benzopyran-2-one, 4-hydroxy-3-(3-oxo-1-phenylbutyl)-: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies warfarin (technical grade) as Class IB: highly hazardous; Main Use: rodenticide.
Warfarin, a potent anticoagulant, was first isolated from spoiled clover hay and identified as the agent responsible for the hemorrhagic symptoms associated with the death of livestock in the 1930s.
Warfarin is a racemic mixture whether it is used as rodenticide or as a drug.
Marketed as the racemate; the S(-)-form is the more potent isomer.

Analytic Laboratory Methods

Method: NIOSH 5002, Issue 2; Procedure: high pressure liquid chromatography with ultraviolet detection; Analyte: warfarin; Matrix: air; Detection Limit: 2.5 ug/sample.
Method: EPA-OW/OST 1694; Procedure: high performance liquid chromatography combined with tandem mass spectrometry; Analyte: warfarin; Matrix: water, soil, sediment, and biosolids; Detection Limit: 0.9 ng/L.
Method: USGS-NWQL O-2080-08; Procedure: high performance liquid chromatography/mass spectrometry; Analyte: warfarin; Matrix: broad range of filtered water types; Detection Limit: 0.0094 ug/L.
Method 960.15. Warfarin in Rodenticide Formulations. Spectrophotometric Method.
For more Analytic Laboratory Methods (Complete) data for WARFARIN (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Rapid fluorometric assay for plasma warfarin; interfering substances are warfarin metabolites; concentrations determined by this procedure are slightly higher than those obtained by spectrophotometry; this method is not suitable for measurement of warfarin in urine.
GLC determination of warfarin in plasma; specificity of method is as good as any GLC procedure, coupled with selective extraction, TLC, derivative formation, & selective detection. The lower limit of detection sensitivity in human plasma is 0.02 ug/ml. The method is capable of measuring warfarin concn of 0.25 to 1.0 ug/ml of plasma with coefficient of variation of 9%.
An LC assay was developed for the simultaneous determination of R(+)-warfarin (R-warfarin) and S(-)-warfarin (S-warfarin) in plasma and was evaluated in a subject receiving a racemic product. The method involved the formation of diastereoisomeric esters, using carbobenzyl oxy-L-proline with subsequent separation using silica as the stationary phase.
HPLC & GLC are used to determine warfarin in serum & plasma extracted into EDTA buffer.
For more Clinical Laboratory Methods (Complete) data for WARFARIN (7 total), please visit the HSDB record page.

Storage Conditions

Warfarin /therapeutic/ prepn should be stored at a temp less than 40 °C, preferably between 15-30 °C; warfarin potassium & warfarin sodium tablets should be stored in tight, light-resistant containers & warfarin sodium powder for injection should be protected from light. Reconstituted solutions of warfarin sodium should be used immediately. /Warfarin potassium & warfarin sodium/
Do not store near feed and food. ... Store away from heat and open flames.

Interactions

The pharmacokinetic complex activity after a single iv coadministration with warfarin (1.2 mg/kg) and furosemide (1.67 mg/kg) were not significantly different as compared with those in the group injected with warfarin alone; however, when coadministered with 5 mg/kg of furosemide, the elimination rate constant was significantly increased and the pharacokinetic complex activity was markedly enhanced beyond 60 hours after administration. These results suggest that the interactions, such as the displacement of warfarin binding at albumin binding sites, between warfarin and furosemide are produced, when a high dose of furosemide was coadministered.
REVIEW ON CLINICALLY IMPORTANT DRUG INTERACTIONS WITH CIMETIDINE. THE METABOLISM OF WARFARIN (AND PROBABLY OTHER COUMARIN ANTICOAGULANTS) IS DECREASED BY CIMETIDINE.
... Metronidazole had no effect on the serum protein binding of racemic warfarin in vitro over a wide concn range but decreased the protein binding of R-(+)-warfarin & S-(-)-warfarin in vitro ... (in rats) Treatment with ip metronidazole, 100 mg/kg every 6 hours, decreased the plasma clearance of free warfarin. ... Metronidazole did not affect plasma prothrombin complex activity in vitro but reduced it in vivo. ...
... Chloramphenicol had no apparent effect on the serum protein binding of R-(+)-warfarin or S-(-)-warfarin in vitro or in vivo /in rats/. Treatment with ip chloramphenicol, 50 mg/kg every 4 hrs or 30 mg/kg every 6 hrs decreased the plasma clearance of free warfarin by 1/2 or more, with no apparent stereoselectivity. The volume of distribution was not significantly affected; the serum half-life of each warfarin enantiomer was appreciably increased by chloramphenicol. ... It appears that the pronounced potentiation of the anticoagulant effect of warfarin by chloramphenicol is due only to inhibition of warfarin metabolism & that this effect is not stereoselective.
For more Interactions (Complete) data for WARFARIN (85 total), please visit the HSDB record page.

Stability Shelf Life

Very stable, even to strong acids.
Warfarin potassium & warfarin sodium are discolored by light. /Warfarin potassium & warfarin sodium/
After constitution, warfarin sodium is physically & chemically stable for only 4 hr at room temp.

Dates

Modify: 2023-08-15
1: Atoui M, Gunda S, Lakkireddy D. Left atrial appendage closure is preferred to chronic warfarin therapy: the pro perspective. Card Electrophysiol Clin. 2015 Sep;7(3):403-13. doi: 10.1016/j.ccep.2015.05.019. Epub 2015 Jul 10. Review. PubMed PMID: 26304519.
2: Tian L, Zhang J, Xiao S, Huang J, Zhang Y, Shen J. Impact of polymorphisms of the GGCX gene on maintenance warfarin dose in Chinese populations: Systematic review and meta-analysis. Meta Gene. 2015 Jun 5;5:43-54. doi: 10.1016/j.mgene.2015.05.003. eCollection 2015 Sep. Review. PubMed PMID: 26106580; PubMed Central PMCID: PMC4473094.
3: Entezari-Maleki T, Dousti S, Hamishehkar H, Gholami K. A systematic review on comparing 2 common models for management of warfarin therapy; pharmacist-led service versus usual medical care. J Clin Pharmacol. 2015 Jun 22. doi: 10.1002/jcph.576. [Epub ahead of print] Review. PubMed PMID: 26100092.
4: Rubboli A, Agewall S, Huber K, Lip GY. New-onset atrial fibrillation after recent coronary stenting: Warfarin or non-vitamin K-antagonist oral anticoagulants to be added to aspirin and clopidogrel? A viewpoint. Int J Cardiol. 2015 Oct 1;196:133-8. doi: 10.1016/j.ijcard.2015.06.006. Epub 2015 Jun 15. Review. PubMed PMID: 26093527.
5: Wagner J, Abdel-Rahman SM. Oseltamivir-warfarin interaction in hypoplastic left heart syndrome: case report and review. Pediatrics. 2015 May;135(5):e1333-6. doi: 10.1542/peds.2014-2578. Review. PubMed PMID: 25917992.
6: Hanley CM, Kowey PR. Are the novel anticoagulants better than warfarin for patients with atrial fibrillation? J Thorac Dis. 2015 Feb;7(2):165-71. doi: 10.3978/j.issn.2072-1439.2015.01.23. Review. PubMed PMID: 25713732; PubMed Central PMCID: PMC4321074.
7: Watanabe H, Itoh H, Tsuchiya Y, Miyagi N, Sugiyama T, Nakai Y, Shinozaki Y, Noguchi T, Jinbu Y, Kusama M. [Reinforcement of warfarin action in a patient administered S-1]. Gan To Kagaku Ryoho. 2015 Jan;42(1):131-3. Review. Japanese. PubMed PMID: 25596696.
8: Arepally GM, Ortel TL. Changing practice of anticoagulation: will target-specific anticoagulants replace warfarin? Annu Rev Med. 2015;66:241-53. doi: 10.1146/annurev-med-051113-024633. Review. PubMed PMID: 25587651.
9: Wadhera RK, Russell CE, Piazza G. Cardiology patient page. Warfarin versus novel oral anticoagulants: how to choose? Circulation. 2014 Nov 25;130(22):e191-3. doi: 10.1161/CIRCULATIONAHA.114.010426. Review. PubMed PMID: 25421049.
10: Dzeshka MS, Lip GY. Warfarin versus dabigatran etexilate: an assessment of efficacy and safety in patients with atrial fibrillation. Expert Opin Drug Saf. 2015 Jan;14(1):45-62. doi: 10.1517/14740338.2015.973847. Epub 2014 Oct 24. Review. PubMed PMID: 25341529.
11: Johnson JA, Cavallari LH. Warfarin pharmacogenetics. Trends Cardiovasc Med. 2015 Jan;25(1):33-41. doi: 10.1016/j.tcm.2014.09.001. Epub 2014 Sep 6. Review. PubMed PMID: 25282448; PubMed Central PMCID: PMC4278947.
12: Lu Y, Branstad R, Karim RM, Asinger RW. Consideration of clinical variables for choosing new anticoagulant alternatives to warfarin for the management of non-valvular atrial fibrillation. J Clin Pharm Ther. 2014 Dec;39(6):628-36. doi: 10.1111/jcpt.12207. Epub 2014 Sep 24. Review. PubMed PMID: 25252149.
13: Milić N, Milosević N, Golocorbin Kon S, Bozić T, Abenavoli L, Borrelli F. Warfarin interactions with medicinal herbs. Nat Prod Commun. 2014 Aug;9(8):1211-6. Review. PubMed PMID: 25233607.
14: McGuinn TL, Scherr S. Anticoagulation clinic versus a traditional warfarin management model. Nurse Pract. 2014 Oct 15;39(10):40-6. doi: 10.1097/01.NPR.0000451803.29453.0c. Review. PubMed PMID: 25225978.
15: Frei J, Carroll VS. Oral anticoagulants: the move beyond warfarin. J Neurosci Nurs. 2014 Oct;46(5):253-5. doi: 10.1097/JNN.0000000000000085. Review. PubMed PMID: 25188682.
16: Borkowski AA, Kardani A, Mastorides SM, Thomas LB. Warfarin pharmacogenomics: recommendations with available patented clinical technologies. Recent Pat Biotechnol. 2014;8(2):110-5. Review. PubMed PMID: 25185986.
17: Yang Y, Liu T, Zhao J, Li G. Warfarin-related nephropathy: prevalence, risk factors and prognosis. Int J Cardiol. 2014 Oct 20;176(3):1297-8. doi: 10.1016/j.ijcard.2014.07.166. Epub 2014 Aug 11. Review. PubMed PMID: 25127970.
18: Su D, Wang K, Qin S, Pang Y. Safety and efficacy of warfarin plus aspirin combination therapy for giant coronary artery aneurysm secondary to Kawasaki disease: a meta-analysis. Cardiology. 2014;129(1):55-64. doi: 10.1159/000363732. Epub 2014 Aug 12. Review. PubMed PMID: 25116427.
19: Crowl A, Schullo-Feulner A, Moon JY. Warfarin monitoring in antiphospholipid syndrome and lupus anticoagulant. Ann Pharmacother. 2014 Nov;48(11):1479-83. doi: 10.1177/1060028014546361. Epub 2014 Aug 7. Review. PubMed PMID: 25104566.
20: Turagam MK, Velagapudi P, Bongu NR, Kocheril AG. Novel anticoagulants vs warfarin for stroke prevention in atrial fibrillation. Cardiovasc Hematol Disord Drug Targets. 2014;14(1):79-86. Review. PubMed PMID: 25088126.

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